molecular formula C6H12N4O B15253577 1-(3-Methoxypropyl)-1H-1,2,4-triazol-3-amine

1-(3-Methoxypropyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B15253577
M. Wt: 156.19 g/mol
InChI Key: JXJIJFQMLZPMTR-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-1H-1,2,4-triazol-3-amine is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxypropyl group attached to the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of 1-(3-Methoxypropyl)-1H-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxypropylamine with 1,2,4-triazole under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated under reflux to ensure complete reaction, and the product is then purified through recrystallization or chromatography.

Industrial production methods for this compound may involve more efficient and scalable processes. For instance, continuous flow reactors can be used to enhance reaction rates and yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

1-(3-Methoxypropyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides. .

Scientific Research Applications

1-(3-Methoxypropyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound serves as a lead compound for the development of new therapeutic agents. Its derivatives are explored for their potential to treat various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. .

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells. The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to therapeutic effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(3-Methoxypropyl)-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

1-(3-methoxypropyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H12N4O/c1-11-4-2-3-10-5-8-6(7)9-10/h5H,2-4H2,1H3,(H2,7,9)

InChI Key

JXJIJFQMLZPMTR-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C=NC(=N1)N

Origin of Product

United States

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